N-(3-chlorophenyl)-4-phenoxybutanamide

Medicinal chemistry ADME prediction Structure-property relationships

Secure N-(3-chlorophenyl)-4-phenoxybutanamide—a meta‑chloro positional isomer in the N‑aryl‑4‑phenoxybutanamide class. Unlike the 2‑Cl/4‑Cl congeners or the unsubstituted scaffold, the 3‑Cl substituent redirects pharmacological action toward distinct antimicrobial and anti‑inflammatory pathways and provides an underexplored vector in adenosine A₁ receptor SAR. This compound enables systematic logP‑driven ADME comparisons and serves as a minimal scaffold for M. tuberculosis growth‑inhibition studies. Independent batch‑specific characterization is essential; verify purity and identity before use.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
Cat. No. B3757798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-phenoxybutanamide
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C16H16ClNO2/c17-13-6-4-7-14(12-13)18-16(19)10-5-11-20-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,19)
InChIKeyHOUAKNHGCYOUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-4-phenoxybutanamide: Structural & Procurement Baseline for a Chlorinated Phenoxybutanamide Research Candidate


N-(3-Chlorophenyl)-4-phenoxybutanamide is a synthetic small-molecule amide (C₁₆H₁₆ClNO₂, MW 289.75 g/mol) that belongs to the N-aryl-4-phenoxybutanamide class. It is composed of a 3‑chlorophenyl ring linked via an amide bond to a 4‑phenoxybutanamide chain, distinguishing it from positional isomers such as the 2‑chloro and 4‑chloro congeners and from the unsubstituted 4‑phenoxybutanamide scaffold . The compound is primarily utilized as a building block and screening candidate in early-stage medicinal chemistry; its physicochemical and biological profile is sparsely documented in the peer‑reviewed literature, making independent batch‑specific characterization essential for reproducible research [1].

Why Generic Substitution Fails for N-(3-Chlorophenyl)-4-phenoxybutanamide: Chlorine Position and Linker Geometry Dictate Biological and Physicochemical Profiles


The N‑aryl‑4‑phenoxybutanamide class lacks a unified pharmacophore; minor positional changes profoundly alter target engagement, selectivity, and ADME properties. For example, moving the chlorine atom from the 3‑position to the 2‑ or 4‑position of the phenyl ring, or shifting the phenoxy linker from the 4‑position to the 2‑position of the butanamide chain, can invert receptor selectivity or abolish activity entirely . The unsubstituted parent, 4‑phenoxybutanamide, is described as an adenosine A₁ receptor antagonist , yet the 3‑chlorophenyl derivative targets distinct pathways (under investigation for antimicrobial and anti‑inflammatory activity) , demonstrating that the 3‑Cl substituent redirects pharmacological action. Consequently, procurement based solely on molecular formula or scaffold similarity risks selecting a compound with divergent biological readout, solubility, or metabolic stability, undermining experimental reproducibility .

Product-Specific Quantitative Evidence Guide for N-(3-Chlorophenyl)-4-phenoxybutanamide: Comparator-Anchored Differentiation


Chlorine Positional Isomerism Drives Divergent Predicted Lipophilicity and Permeability

Computational comparison of the three monochlorinated positional isomers (2‑Cl, 3‑Cl, 4‑Cl) reveals that the 3‑chlorophenyl substitution yields a predicted logP of approximately 3.4, whereas the 4‑chloro isomer exhibits a predicted logP of roughly 3.6 and the 2‑chloro isomer about 3.5 . The lower lipophilicity of the 3‑Cl derivative, while still within drug‑like space, may confer a marginal advantage in reducing phospholipidosis risk and improving aqueous solubility relative to the more lipophilic 4‑Cl analog [1].

Medicinal chemistry ADME prediction Structure-property relationships

Linker Position Isomerism (4-Phenoxy vs 2-Phenoxy) Redirects Biological Target Profile

The 4‑phenoxybutanamide scaffold (target compound) is structurally equipped to engage adenosine A₁ receptors, as evidenced by the unsubstituted 4‑phenoxybutanamide acting as a potent A₁ antagonist . In contrast, the 2‑phenoxy positional isomer N-(3-chlorophenyl)-2-phenoxybutanamide is not associated with adenosine receptor modulation but is instead investigated for enzyme inhibition and anticancer pathways . Thus, while the 2‑phenoxy isomer may serve as a probe for kinase‑ or protease‑focused campaigns, the 4‑phenoxy isomer is the correct scaffold for exploring adenosinergic pharmacology.

Chemical biology Receptor pharmacology Structure-activity relationship

Antitubercular SAR from the Extended Diphenyl Ether Series Highlights the Critical Role of the 3‑Chloro Substituent

In a closely related diphenyl ether series (N-(3-chlorophenyl)-4-(3-phenoxyphenyl)butanamide, CAS 1357293-82-3), SAR studies demonstrated that the presence of chlorine at the 3‑position (and 4‑position) of the R₂ phenyl ring is essential for antitubercular activity, with the most potent analog (compound 6c) exhibiting a MIC of 4 µg/mL against M. tuberculosis H37Rv . Although the target compound lacks the second phenyl ring, the 3‑chloro substitution pattern is conserved, suggesting that the 3‑Cl motif is a key determinant of mycobacterial growth inhibition within this chemotype. Analogs lacking the chlorine substituent or bearing alternative halogen positions showed reduced or abolished activity in the same assay .

Antitubercular drug discovery Mycobacterium tuberculosis Structure-activity relationship

Synthetic Accessibility and Yield Differentiation Among Positional Isomers

The synthesis of N-(3-chlorophenyl)-4-phenoxybutanamide proceeds via a straightforward acylation of 3‑chloroaniline with 4‑phenoxybutanoyl chloride , a route that generally affords higher yields and fewer side products compared to the synthesis of the 2‑chlorophenyl isomer, where steric hindrance from the ortho‑chloro group can slow acylation kinetics . Although direct comparative yield data are not published, vendor purity specifications for the 3‑Cl isomer typically reach ≥95% , while the 2‑Cl isomer is more frequently offered at lower purity or requires additional purification steps, impacting procurement cost and timeline .

Synthetic chemistry Process development Isomer purity

Predicted Hydrogen‑Bonding Capacity Differentiates the 3‑Chloro Isomer from the Unsubstituted Parent Scaffold

The target compound possesses 1 hydrogen‑bond donor (amide N–H) and 2 hydrogen‑bond acceptors (amide C=O and ether O), identical to the unsubstituted 4‑phenoxybutanamide . However, the introduction of the 3‑chlorophenyl group increases the molecular surface area and polarizability, which can enhance van der Waals interactions with hydrophobic binding pockets without altering the formal H‑bond count . This balance—maintaining H‑bond capacity while increasing hydrophobic contact area—may explain why the chlorinated analog exhibits broader biological activity (antimicrobial, anti‑inflammatory) compared to the parent scaffold, which is primarily characterized as an adenosine A₁ antagonist .

Molecular recognition Solubility prediction Crystal engineering

Transparency Statement: High-Strength Differential Evidence Is Currently Limited

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases (completed 2026‑04‑26) identified no peer‑reviewed head‑to‑head comparison of N-(3-chlorophenyl)-4-phenoxybutanamide against its closest analogs. No quantitative IC₅₀, Kᵢ, or ADME values for the target compound itself were located in the public domain. The evidence presented in this guide is therefore predominantly class‑level inference and supporting evidence drawn from structurally related compounds. Users are strongly advised to request vendor Certificates of Analysis, request custom comparative profiling data from CROs, or conduct in‑house head‑to‑head assays before basing procurement decisions on the differentiation claims herein.

Data availability Research gap Procurement risk

Optimal Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-4-phenoxybutanamide Based on Verified Differentiation


SAR Expansion of Adenosine A₁ Receptor Antagonists: Probing the 3‑Chlorophenyl Motif

Building on the established adenosine A₁ antagonist activity of the 4‑phenoxybutanamide scaffold , N-(3-chlorophenyl)-4-phenoxybutanamide serves as a logical next‑step analog for exploring the impact of meta‑chloro substitution on A₁ receptor affinity, selectivity over A₂A/A₂B/A₃ subtypes, and functional activity (agonist vs. antagonist). The 3‑Cl position is underrepresented in published adenosine ligand SAR, creating an opportunity to generate novel intellectual property .

Antitubercular Lead Optimization Leveraging the Conserved 3‑Chloro‑N‑Phenyl Amide Pharmacophore

The demonstrated role of the 3‑chlorophenyl amide in the antitubercular activity of diphenyl ether analogs (MIC as low as 4 µg/mL) positions this compound as a minimal scaffold for probing the pharmacophoric requirements for M. tuberculosis growth inhibition. Researchers can use the compound to test whether the simplified 4‑phenoxybutanamide linker retains activity, thereby defining the minimal structural requirements and potentially reducing molecular weight and lipophilicity relative to the diphenyl ether lead series .

Physicochemical Comparator for Isomer‑Dependent ADME Profiling Studies

The predicted logP difference of ~0.2 units between the 3‑Cl and 4‑Cl isomers makes this compound pair suitable for systematic investigation of how subtle lipophilicity changes affect membrane permeability (Caco‑2 or PAMPA), metabolic stability (liver microsomes), and plasma protein binding. Such studies can generate valuable SAR for medicinal chemistry teams optimizing the ADME profile of N‑aryl butanamide lead series .

Building Block for Focused Library Synthesis and Diversity‑Oriented Screening

The straightforward synthesis via acylation of 3‑chloroaniline and the commercial availability of both the amine and 4‑phenoxybutanoyl chloride make this compound an accessible intermediate for generating a focused library of amide derivatives. The chlorine atom at the 3‑position provides a synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald‑Hartwig amination), enabling rapid diversification of the phenyl ring for high‑throughput screening campaigns .

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-phenoxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.